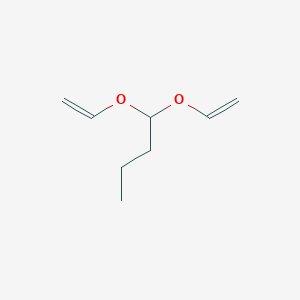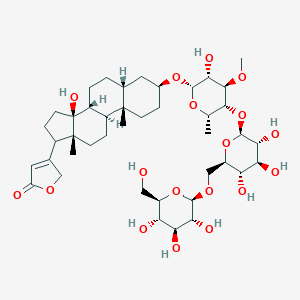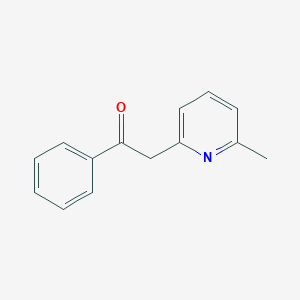
2-(6-Methyl-2-pyridinyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-2-pyridinyl)-1-phenylethanone, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a synthetic compound that belongs to the phenethylamine class of drugs. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mécanisme D'action
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate works by increasing the levels of dopamine and norepinephrine in the brain. It inhibits the reuptake of these neurotransmitters, which results in increased levels of these neurotransmitters in the synapse. This leads to increased stimulation of the central nervous system, which improves attention and concentration.
Effets Biochimiques Et Physiologiques
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose from the liver and decreases appetite. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate can also cause side effects such as insomnia, headache, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to test subjects. However, 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate also has limitations for lab experiments. It is a controlled substance and requires special handling and storage. It can also cause side effects in test subjects, which can affect the validity of the experimental results.
Orientations Futures
There are several future directions for the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate. One area of research is the development of new formulations of the drug that have improved efficacy and fewer side effects. Another area of research is the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate use, particularly in children and adolescents.
Conclusion
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is a widely used central nervous system stimulant that has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention and concentration. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug.
Méthodes De Synthèse
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is synthesized through a multi-step process that involves the reaction of pyridine with a Grignard reagent, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate.
Applications De Recherche Scientifique
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has also been studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder.
Propriétés
Numéro CAS |
1083-25-6 |
|---|---|
Nom du produit |
2-(6-Methyl-2-pyridinyl)-1-phenylethanone |
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(6-methylpyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C14H13NO/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Clé InChI |
FSRFOUJYDNWXNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
1083-25-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



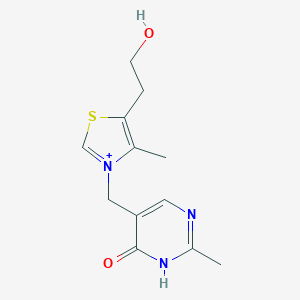
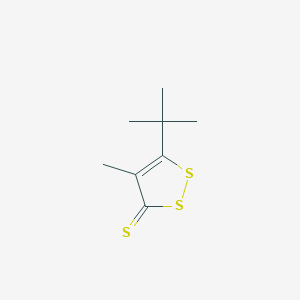
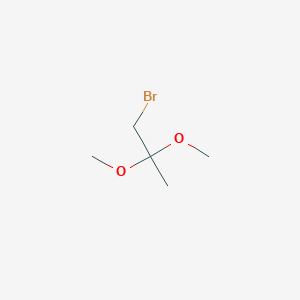
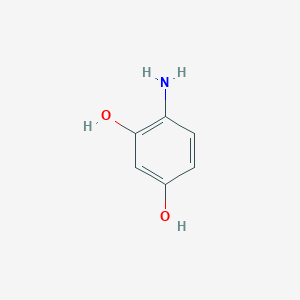
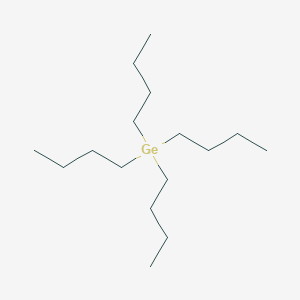
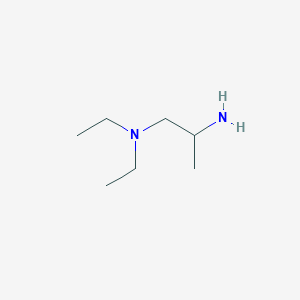
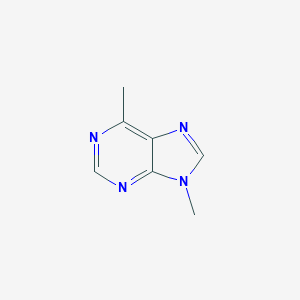

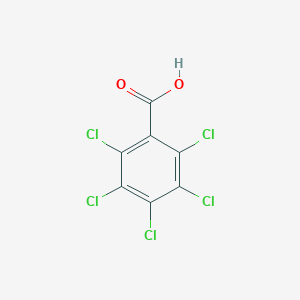
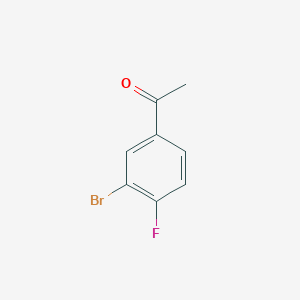
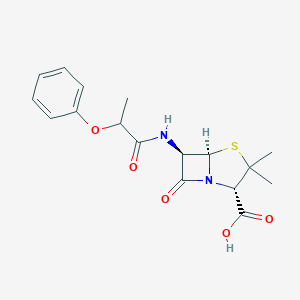
![Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]](/img/structure/B85948.png)
